molecular formula C15H22N2O4S B10813869 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10813869
M. Wt: 326.4 g/mol
InChI Key: JJZSCTQSOKZQCP-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target poly (ADP-ribose) polymerase sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSCTQSOKZQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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